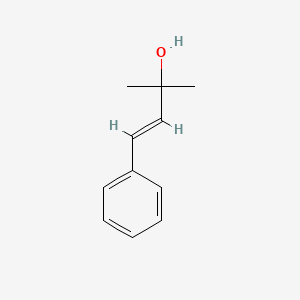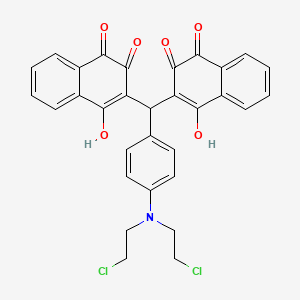
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a dichlorophenyl group, a hydroxypropyl side chain, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone under acidic or basic conditions to yield the pyridazinone core. The hydroxypropyl side chain can be introduced through nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of dihydropyridazinones.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone: Lacks the hydroxypropyl side chain.
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(2-hydroxyethyl)-3(2H)-pyridazinone: Contains a shorter hydroxyalkyl side chain.
Uniqueness
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone is unique due to the presence of the hydroxypropyl side chain, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
35507-89-2 |
|---|---|
Molecular Formula |
C13H14Cl2N2O2 |
Molecular Weight |
301.16 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-2-(3-hydroxypropyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-10-3-2-9(8-11(10)15)12-4-5-13(19)17(16-12)6-1-7-18/h2-3,8,18H,1,4-7H2 |
InChI Key |
QKXRDCSATQJSDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC(=C(C=C2)Cl)Cl)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)







